(S)-1-(2-Nitrophenyl)pyrrolidin-3-aminehydrochloride
Description
(S)-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride is a chiral amine derivative featuring a pyrrolidine ring substituted with a 2-nitrophenyl group at the 1-position and an amine group at the 3-position. Its molecular formula is C₉H₁₂N₄O₂·HCl, with a molecular weight of 244.68 g/mol and CAS number 1233860-34-8 . This compound is primarily used in pharmaceutical and chemical research, particularly in the synthesis of chiral building blocks and intermediates for bioactive molecules. Its nitro group and stereochemistry make it valuable for asymmetric synthesis and derivatization studies .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S)-1-(2-nitrophenyl)pyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c11-8-5-6-12(7-8)9-3-1-2-4-10(9)13(14)15;/h1-4,8H,5-7,11H2;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERAHYQLWGOVFZ-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=CC=CC=C2[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286207-80-4 | |
| Record name | 3-Pyrrolidinamine, 1-(2-nitrophenyl)-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Nitrophenyl)pyrrolidin-3-aminehydrochloride typically involves the reaction of 2-nitrobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the nitro group to an amine group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at the phenyl ring’s ortho position undergoes reduction to form amine derivatives. This reaction is critical for generating intermediates with enhanced biological activity or further synthetic utility.
Key Reaction Pathways :
-
Catalytic Hydrogenation :
The nitro group is reduced to an amine under hydrogen gas and palladium catalyst, yielding a primary aniline derivative. -
Chemical Reduction (NaBH₄/CuCl₂) :
Sodium borohydride in the presence of copper chloride selectively reduces the nitro group without affecting the pyrrolidine ring .
Electrophilic Aromatic Substitution
The nitro group’s strong electron-withdrawing effect directs electrophiles to the meta position of the phenyl ring.
Observed Reactions :
-
Nitration :
Introduces a second nitro group at the para position. -
Halogenation :
Chlorination occurs at the meta position relative to the existing nitro group.
Amine Functionalization
The pyrrolidine ring’s secondary amine participates in alkylation and acylation reactions:
Reaction Examples :
-
Alkylation :
Forms a tertiary amine, modifying solubility and bioactivity. -
Acylation :
Acetylation protects the amine during multi-step syntheses.
Oxidation Reactions
The pyrrolidine ring is susceptible to oxidation under strong conditions:
Yields a ketone derivative, altering the ring’s electronic properties.
Comparative Reactivity with Structural Analogs
The stereochemistry and substituent positions significantly influence reactivity:
| Compound | Key Reaction | Reactivity Notes | Source |
|---|---|---|---|
| (S)-1-(2-Nitrophenyl)pyrrolidin-3-amine | Nitro reduction | Faster reduction due to ortho nitro | |
| (S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine | Electrophilic substitution | Fluorine enhances para electrophilic attack | |
| (R)-N-(2-Nitrophenyl)pyrrolidin-3-amine | Alkylation | Similar kinetics to (S)-enantiomer |
Stability and Reaction Conditions
Scientific Research Applications
(S)-1-(2-Nitrophenyl)pyrrolidin-3-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Nitrophenyl)pyrrolidin-3-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Structurally related compounds differ in substituents on the aromatic ring, halogenation patterns, or stereochemistry. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Polarity : The nitro group in the parent compound increases polarity compared to halogenated analogs (e.g., 2-fluoro-6-nitrophenyl derivative), which exhibit higher lipophilicity .
- Steric Effects : Bulky substituents (e.g., 2,6-dichlorobenzyl) reduce reactivity in nucleophilic substitutions but enhance binding specificity in receptor-targeted applications .
- Chirality : Enantiomers like (R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine HCl (CAS: 1233860-39-3) show divergent biological activities due to stereochemical preferences in enzyme interactions .
Research Findings and Limitations
- Bioactivity: Limited published data exist on the antimicrobial or pharmacological profiles of these compounds. Current studies focus on synthetic utility rather than therapeutic endpoints .
- Stability : Nitro-containing analogs may exhibit photodegradation under UV light, necessitating dark storage conditions .
Notes
Biological Activity
(S)-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound belongs to the class of pyrrolidine derivatives, characterized by a pyrrolidine ring substituted with a nitrophenyl group. Its molecular formula is C11H13ClN2O2, and it has a molecular weight of 240.69 g/mol. The presence of the nitrophenyl group is significant as it can influence the compound's reactivity and biological interactions.
The biological activity of (S)-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride is primarily attributed to its interaction with various biological targets, including:
- Receptor Binding : The compound may bind to specific receptors in the central nervous system, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives. For instance, (S)-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
These findings suggest that this compound could be a candidate for developing new antibacterial agents .
Antioxidant Activity
The antioxidant potential of (S)-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride has also been investigated. Compounds with similar structures have shown significant free radical scavenging abilities, which can be beneficial in preventing oxidative stress-related diseases.
Case Studies
- Study on Antibacterial Efficacy : A comparative study conducted on various pyrrolidine derivatives showed that (S)-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride exhibited a superior MIC against Staphylococcus aureus compared to traditional antibiotics like ciprofloxacin, which had an MIC of 2 µg/mL .
- Antioxidant Properties Evaluation : In vitro assays using DPPH radical scavenging methods demonstrated that this compound has comparable antioxidant activity to well-known antioxidants, indicating its potential therapeutic applications in oxidative stress-related conditions .
Comparative Analysis with Related Compounds
To understand the unique properties of (S)-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride, it is essential to compare it with other similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| (S)-1-(3-Nitrophenyl)pyrrolidin-3-amine | Structure | Moderate antibacterial activity |
| (S)-1-(2-Nitrophenyl)piperidin-3-amine | Structure | High antimicrobial efficacy |
| (S)-1-(4-Methoxyphenyl)pyrrolidin-3-amine | Structure | Low antioxidant activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for (S)-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride, and how can reaction yields be optimized?
- Methodology :
- Catalytic synthesis : Utilize Fe₂O₃@SiO₂/In₂O₃ nanocomposite catalysts to enhance reaction efficiency and reduce side products. Conventional methods may yield 60–70%, while catalytic approaches can achieve >85% due to improved surface area and Lewis acid activity .
- Chiral resolution : Incorporate enantioselective techniques such as chiral auxiliaries or asymmetric catalysis, as demonstrated in structurally related (S)-nitrophenylpyrrolidine derivatives .
Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Identify pyrrolidine ring protons (δ 2.5–3.5 ppm) and nitrophenyl aromatic signals (δ 7.5–8.5 ppm). Use DEPT-135 to confirm tertiary amine connectivity .
- IR : Validate amine NH stretches (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Chromatography :
- HPLC-MS : Employ C18 columns with 0.1% formic acid in acetonitrile/water for purity assessment. Use deuterated internal standards (e.g., AOZ-d4, AMOZ-d5) for quantification .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Hazard mitigation :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as Skin/Eye Irritant Category 2/2A) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles, which may cause respiratory irritation (Specific Target Organ Toxicity, Category 3) .
- Spill management : Absorb with inert material (e.g., vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve enantiomeric purity discrepancies in asymmetric synthesis?
- Methodology :
- Chiral HPLC : Use Chiralpak® IG-3 columns with hexane/isopropanol (80:20) to separate (S)- and (R)-enantiomers. Calibrate with enantiopure standards .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to confirm absolute configuration .
Q. What computational strategies can predict the compound’s stability under varying pH and temperature conditions?
- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., nitro group reduction) in aqueous buffers (pH 2–9) at 25–50°C. Validate with accelerated stability studies .
- DFT calculations : Analyze bond dissociation energies (BDEs) of the pyrrolidine C-N bond to identify labile regions. Optimize storage conditions (e.g., inert atmosphere, -20°C) .
Q. How can researchers address contradictory bioactivity results in cell-based assays?
- Experimental design :
- Dose-response curves : Test concentrations from 1 nM–100 µM to identify non-linear effects. Use LY2389575 (a structurally related pyrrolidine derivative) as a positive control .
- Metabolic stability : Pre-incubate with liver microsomes to assess CYP450-mediated degradation, which may explain variability in IC₅₀ values .
- Data normalization : Include internal controls (e.g., aminoguanidine-¹³C¹⁵N₄) to correct for matrix effects in LC-MS/MS analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
